

(R)-1-(o-tolyl)ethanamine stability and storage conditions

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Compound of Interest

Compound Name: (R)-1-(o-tolyl)ethanamine

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An In-depth Technical Guide to the Stability and Storage of **(R)-1-(o-tolyl)ethanamine**

Abstract

(R)-1-(o-tolyl)ethanamine is a critical chiral building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical development. Its stereochemical integrity is paramount to the efficacy and safety of the final active ingredient. This guide provides a comprehensive overview of the factors influencing the stability of **(R)-1-(o-tolyl)ethanamine** and establishes detailed protocols for its optimal storage and handling. By synthesizing data from closely related analogs and fundamental chemical principles, this document serves as an essential resource for researchers, scientists, and drug development professionals dedicated to maintaining the purity and chiral fidelity of this vital reagent.

Introduction: The Significance of (R)-1-(o-tolyl)ethanamine

Chiral amines are foundational to asymmetric synthesis, enabling the construction of enantiomerically pure molecules that are essential for targeted biological activity.^[1] **(R)-1-(o-tolyl)ethanamine**, with its distinct stereocenter adjacent to an aromatic ring, serves as a versatile intermediate and resolving agent. Its application spans the synthesis of complex pharmaceuticals and fine chemicals where precise stereochemistry dictates therapeutic outcomes.^[1] The stability of this amine is not merely a matter of chemical purity but a critical

parameter that directly impacts reaction yields, enantiomeric excess (ee), and the overall success of a synthetic campaign. This guide addresses the core challenges of its preservation.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for predicting its behavior and designing appropriate storage solutions.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ N	PubChem[2]
Molecular Weight	135.21 g/mol	PubChem[2]
Appearance	Colorless to Almost Colorless Clear Liquid (Inferred from p-isomer)	TCI Chemicals
Density	~0.94 g/mL (Inferred from p-isomer)	Chem-Impex[1]
Boiling Point	105 °C / 27 mmHg (p-isomer)	Chem-Impex[1]
CAS Number	105615-45-0	PubChem[2]

Core Stability and Potential Degradation Pathways

The chemical structure of **(R)-1-(o-tolyl)ethanamine**—a primary benzylic amine—harbors specific reactive sites susceptible to degradation under common laboratory conditions. The primary amine is nucleophilic and basic, while the benzylic proton is susceptible to oxidation. Understanding these pathways is key to mitigating degradation.

Key Factors Influencing Stability:

- **Atmospheric Exposure (Oxygen & CO₂):** Primary amines can readily react with atmospheric carbon dioxide to form ammonium carbamates. More critically, the benzylic position is prone to oxidation by atmospheric oxygen, which can be accelerated by light or trace metal impurities, leading to ketone formation (2-acetotoluene) and a loss of the chiral center.

- **Moisture:** Amines are often hygroscopic, readily absorbing water from the atmosphere.^[3] While not directly causing hydrolysis of the molecule itself, the presence of moisture can facilitate other degradation reactions and compromise the material's purity and concentration.^[3]
- **Temperature:** Elevated temperatures increase the rate of all chemical reactions, including degradation. The combustible nature of related compounds and the general recommendation to "Keep cool" underscore its thermal sensitivity.
- **Light (Photodegradation):** Aromatic compounds frequently exhibit sensitivity to UV and visible light, which can provide the activation energy for undesirable reactions, such as oxidation. Supplier recommendations for the analogous p-isomer explicitly state to "protect from light".^[4]

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// Graph Style graph [bgcolor="transparent"]; } enddot Caption: Key environmental factors and resulting degradation pathways for **(R)-1-(o-tolyl)ethanamine**.

Recommended Storage and Handling Protocols

To ensure the long-term chemical and stereochemical integrity of **(R)-1-(o-tolyl)ethanamine**, a multi-faceted approach to storage is required. The following protocols are based on best practices for chiral amines and data from closely related compounds.[\[3\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Recommendation	Rationale & Justification
Temperature	2 - 8°C	Minimizes volatility and slows the rate of potential degradation reactions. This is a standard recommendation for many chiral amines.[1][6][7]
Atmosphere	Inert Gas (Argon or Nitrogen)	Prevents oxidation of the benzylic amine and reaction with atmospheric CO ₂ . An inert atmosphere is crucial for long-term stability.[6]
Container	Amber Borosilicate Glass Bottle with PTFE-lined Cap	Amber glass protects the light-sensitive compound from photodegradation.[4][5] Borosilicate glass is non-reactive, and a PTFE-lined cap provides an excellent seal against moisture and air ingress.
Handling	Quick Dispensing, Purge Headspace with Inert Gas	Minimize exposure time to the atmosphere. After dispensing, flush the container's headspace with argon or nitrogen before re-sealing to displace air and moisture.
Environment	Store in a dry, well-ventilated area away from heat sources and incompatible materials (e.g., strong oxidizing agents).	Standard safe laboratory practice to prevent accidents and degradation from external factors.[3][8]

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// Graph Style graph [bgcolor="transparent"]; } enddot Caption: Decision workflow for the
appropriate storage of (R)-1-(o-tolyl)ethanamine.
```

Experimental Protocols for Stability and Purity Assessment

Trustworthiness in research and development requires self-validating systems. Regular analytical assessment of the amine's purity is crucial.

Protocol 1: Long-Term Stability Study Design

This protocol outlines a method to empirically determine the stability of a specific batch under defined conditions.

- Aliquot Preparation: Upon receiving or synthesizing a new batch, immediately aliquot the material into several smaller, sealed amber glass vials under an inert atmosphere.
- Condition Setup:
 - Optimal: Store a set of aliquots at 2-8°C under an inert atmosphere (e.g., in a glovebox or desiccator purged with nitrogen). This is the control group.

- Sub-optimal (Test): Store a second set of aliquots at room temperature (~20-25°C) with a standard air headspace to simulate typical benchtop use.
- Forced Degradation (Optional): Expose a small aliquot to elevated temperature (e.g., 40°C) and/or light to rapidly identify potential degradation products.
- Time-Point Analysis: Establish a testing schedule (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
- Analysis: At each time point, analyze one aliquot from each condition set using the methods described below (Chiral HPLC and GC-FID/MS).
- Data Evaluation: Compare the chemical purity and enantiomeric excess (ee%) of the test samples against the T=0 and optimal control samples. A significant change (>1-2%) indicates degradation.

Protocol 2: Analytical Methods for Purity Verification

A. Enantiomeric Purity via Chiral High-Performance Liquid Chromatography (HPLC)

- Column Selection: Utilize a polysaccharide-based chiral stationary phase (CSP) column (e.g., Daicel CHIRALPAK® series) suitable for amine separation.
- Mobile Phase: A typical mobile phase for chiral amine separation is a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape.
- Sample Preparation: Prepare a dilute solution of the amine (~1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter.^[9]
- Analysis: Inject the sample and monitor the elution of the (R) and (S) enantiomers. The enantiomeric excess is calculated from the relative peak areas.
- System Suitability: Ensure adequate resolution between the enantiomer peaks ($R_s > 1.5$).

B. Chemical Purity via Gas Chromatography (GC-FID/MS)

- Column Selection: Use a non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5).

- Instrument Conditions:
 - Injector: Split/splitless injector at ~250°C.
 - Oven Program: A temperature gradient program, for example, starting at 80°C and ramping to 280°C, to separate volatile impurities from the main analyte and any higher-boiling degradation products.
 - Detector: Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for impurity identification.
- Analysis: The peak area percentage of the main analyte peak relative to all peaks provides the chemical purity. MS can be used to identify the mass of any new peaks that appear in degraded samples, aiding in pathway identification.

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// Graph Style graph [bgcolor="transparent"]; } enddot Caption: Experimental workflow for a comprehensive stability assessment program.

Conclusion

The chemical and chiral integrity of **(R)-1-(o-tolyl)ethanamine** is best preserved through a proactive and informed approach to storage and handling. The principal threats—oxidation, reaction with atmospheric CO₂, photodegradation, and thermal stress—can be effectively neutralized by adhering to a protocol of refrigerated storage (2-8°C) in sealed amber glass containers under an inert atmosphere. Regular analytical verification via chiral HPLC and GC-MS provides the necessary quality assurance for its use in high-stakes applications like pharmaceutical synthesis. By implementing these measures, researchers and developers can ensure the reliability and reproducibility of their synthetic work, safeguarding the value of this crucial chiral building block.

References

- Pharmaffiliates.CAS No : 4187-38-6 | Product Name : (R)-1-(p-Tolyl)ethanamine.[Link]
- Diplomata Comercial.Amine Storage Conditions: Essential Guidelines for Safety.[Link]
- ChemTreat.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 2530253, **(R)-1-(o-tolyl)ethanamine**. [Link]
- CHROMSERVIS.EU.Chiral column handling.[Link]

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Sources

- 1. chemimpex.com [chemimpex.com]
- 2. (R)-1-(o-tolyl)ethanamine | C₉H₁₃N | CID 2530253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. chemscene.com [chemscene.com]

- 5. High quality (R)-1-(p-Tolyl)ethanamine CAS NO 4187-38-6 ISO 9001:2015 REACHproducer | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [chemicalbook.com]
- 6. 4187-38-6|(R)-1-(p-Tolyl)ethanamine|BLD Pharm [bldpharm.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. Chiral column handling / CHROMSERVIS.EU [chromservis.eu]
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